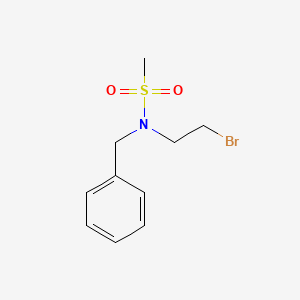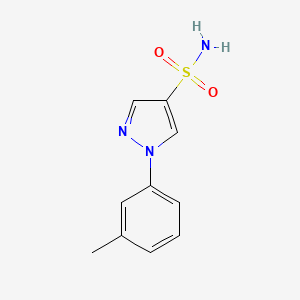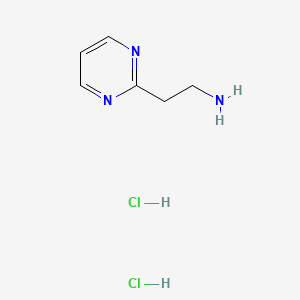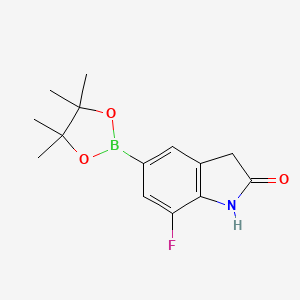![molecular formula C17H21F3N2O B2716618 N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2094583-54-5](/img/structure/B2716618.png)
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, also known as BTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mecanismo De Acción
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide acts as a selective agonist for the mu-opioid receptor (MOR). It binds to the MOR and activates downstream signaling pathways, leading to the inhibition of pain transmission and the induction of analgesia. N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide also acts as a modulator of dopamine and serotonin receptors, which may contribute to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been shown to induce analgesia and anesthesia in animal models. It has also been shown to have antinociceptive effects in various pain models. N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been found to be highly selective for the MOR, with minimal affinity for other opioid receptors. It has also been shown to have low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has several advantages for lab experiments, including its high selectivity for the MOR, low toxicity, and good pharmacokinetic properties. However, there are also limitations to using N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide in lab experiments, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide. One area of interest is the development of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide analogs with improved pharmacokinetic properties and selectivity for the MOR. Another area of interest is the investigation of the effects of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the potential use of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide as a tool for studying the MOR and its downstream signaling pathways warrants further investigation.
Conclusion:
In conclusion, N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is a promising compound with potential applications in various fields of scientific research. Its selective agonist activity for the MOR, low toxicity, and good pharmacokinetic properties make it an attractive candidate for further investigation. Future research on N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide and its analogs may lead to the development of novel analgesic and anesthetic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide involves the reaction of N-benzylpyrrolidine with 2,2,2-trifluoroethyl prop-2-enoate in the presence of a catalyst. The reaction yields N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide as a white solid, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been studied for its potential use as an analgesic and anesthetic agent. In pharmacology, N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been investigated for its potential as a G protein-coupled receptor (GPCR) ligand. In neuroscience, N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has been studied for its potential as a modulator of dopamine and serotonin receptors.
Propiedades
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-2-16(23)22(13-17(18,19)20)12-15-8-9-21(11-15)10-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXPPYUJQBIGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCN(C1)CC2=CC=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)








![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)